molecular formula C23H19BrN4O3 B2952289 2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-methyl-N-(3-methylphenyl)acetamide CAS No. 1326919-67-8

2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-methyl-N-(3-methylphenyl)acetamide

Cat. No.: B2952289
CAS No.: 1326919-67-8
M. Wt: 479.334
InChI Key: QQZBRUYOQFMRLN-UHFFFAOYSA-N
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Description

The compound 2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-methyl-N-(3-methylphenyl)acetamide is a structurally complex acetamide derivative. Its core consists of a 1,2-dihydropyridin-2-one (dihydropyridinone) scaffold fused to a 1,2,4-oxadiazole ring substituted at position 3 with a 4-bromophenyl group. The acetamide moiety is N-methylated and further substituted with a 3-methylphenyl group.

Properties

IUPAC Name

2-[5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-methyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN4O3/c1-15-4-3-5-19(12-15)27(2)21(30)14-28-13-17(8-11-20(28)29)23-25-22(26-31-23)16-6-9-18(24)10-7-16/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZBRUYOQFMRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-methyl-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, followed by the formation of the pyridine ring, and finally, the acetamide group is introduced. Common reagents used in these reactions include bromobenzene derivatives, oxadiazole precursors, and various catalysts to facilitate the formation of the desired heterocyclic structures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-methyl-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized aromatic compounds .

Scientific Research Applications

2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-methyl-N-(3-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and pyridine rings are known to interact with biological macromolecules, potentially inhibiting their function or altering their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide ()

  • Heterocycle : 1,2,4-triazole with a sulfanyl linker.
  • Substituents : 4-Bromophenyl on the triazole and 4-pyridinyl group.
  • Molecular Weight : 480.384 g/mol.
  • The sulfanyl group may introduce metabolic vulnerabilities (e.g., oxidation) compared to the oxadiazole’s stability. The 4-pyridinyl substituent differs from the target compound’s 3-methylphenyl group, altering electronic and steric interactions .

Anti-Exudative Triazole Acetamides ()

  • Heterocycle : 1,2,4-triazole with sulfanyl and furan-2-yl substituents.
  • Reported Activity : Anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg).
  • Triazole derivatives in this class demonstrate dose-dependent efficacy, suggesting that the target’s oxadiazole core might require lower doses for similar effects due to enhanced stability .

Pharmacological and Physicochemical Comparisons

Table 1. Comparative Analysis of Acetamide Derivatives

Feature Target Compound Compound Compounds
Heterocyclic Core 1,2,4-oxadiazole 1,2,4-triazole 1,2,4-triazole
Key Substituents 4-Bromophenyl, 3-methylphenyl 4-Bromophenyl, 4-pyridinyl Furan-2-yl, sulfanyl
Molecular Weight (g/mol) ~480 (estimated) 480.384 350–450 (varies)
Reported Activity Not available Not specified Anti-exudative (10 mg/kg)

Metabolic and Bioavailability Considerations

  • The 3-methylphenyl group may enhance lipophilicity compared to ’s pyridinyl substituent, favoring hydrophobic target binding.

Biological Activity

The compound 2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-methyl-N-(3-methylphenyl)acetamide is a novel derivative that combines structural features of oxadiazoles and dihydropyridines. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H18BrN3O3C_{17}H_{18}BrN_{3}O_{3} with a molecular weight of approximately 386.25 g/mol. The presence of the oxadiazole ring contributes to its biological activity, as this structural motif is known for various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar oxadiazole compounds demonstrate efficacy against a range of bacterial strains including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve the disruption of bacterial cell walls and interference with metabolic pathways.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli25 µg/mL
Compound BS. aureus12.5 µg/mL
Compound CP. aeruginosa50 µg/mL
Target CompoundE. coliTBD
Target CompoundS. aureusTBD

Note: TBD indicates that specific MIC values for the target compound need to be established through experimental studies.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In a study involving similar oxadiazole derivatives, compounds were tested on various cell lines including L929 (mouse fibroblast) and A549 (human lung carcinoma). Results indicated that some derivatives exhibited low cytotoxicity while enhancing cell viability at certain concentrations .

Table 2: Cytotoxicity Results of Related Compounds

Dose (µM)L929 Cell Viability (%)A549 Cell Viability (%)
2006873
1009279
506797
25103118

The biological activity of the target compound may be attributed to its ability to interact with cellular targets such as enzymes or receptors involved in pathogen metabolism or proliferation. The oxadiazole moiety is known to facilitate interactions with DNA or RNA synthesis pathways, potentially leading to apoptosis in malignant cells .

Case Studies

A recent study focused on synthesizing and evaluating the biological activity of similar oxadiazole derivatives found promising results in terms of antibacterial efficacy and low cytotoxicity . The study highlighted the importance of substituent groups in enhancing biological activity, suggesting that further modifications could yield even more potent derivatives.

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